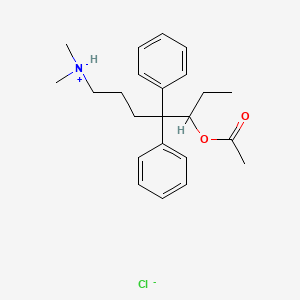

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride

Description

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride is a synthetic organic compound characterized by a heptylamine backbone substituted with two phenyl groups at the 4-position, an acetoxy group at the 5-position, and dimethylamine substituents at the terminal nitrogen. The hydrochloride salt form enhances its solubility in polar solvents, a common feature of amine-based pharmaceuticals .

Properties

CAS No. |

66827-42-7 |

|---|---|

Molecular Formula |

C23H32ClNO2 |

Molecular Weight |

390.0 g/mol |

IUPAC Name |

(5-acetyloxy-4,4-diphenylheptyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C23H31NO2.ClH/c1-5-22(26-19(2)25)23(17-12-18-24(3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,22H,5,12,17-18H2,1-4H3;1H |

InChI Key |

PBHIEANRWCQSNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CCC[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Context

The compound is characterized by a heptylamine backbone substituted at the 4,4-positions with diphenyl groups and an acetoxy group at the 5-position, forming an acetate ester. It exists as a hydrochloride salt, which influences its solubility and stability profiles. The parent compound is [7-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate, indicating that the acetoxy group is on the heptyl chain, and the dimethylamino group is terminally located.

General Synthetic Considerations

Given the structural features, the synthesis of 5-acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride likely involves the following strategic steps, inferred from organic synthesis principles and analogues of similar compounds:

Step 1: Construction of the 4,4-diphenylheptyl backbone

This step may involve alkylation or coupling reactions to introduce the two phenyl groups at the 4-position of a heptyl chain. Methods such as Friedel-Crafts alkylation or use of diphenyl-substituted precursors could be employed.Step 2: Introduction of the dimethylamino group

The terminal amino group is N,N-dimethylated, suggesting reductive amination or nucleophilic substitution with dimethylamine derivatives.Step 3: Acetylation to form the acetoxy group

The hydroxyl group at the 5-position (likely introduced via selective oxidation or hydroxy-functionalized intermediates) is acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the acetate ester.Step 4: Formation of the hydrochloride salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Hypothetical Preparation Route (Based on Structural Analogy)

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation/Friedel-Crafts | Diphenylmethane derivatives, alkyl halides | Introduce 4,4-diphenyl substitution |

| 2 | Amination | Dimethylamine, reductive amination agents | N,N-dimethylamino group installation |

| 3 | Hydroxylation | Controlled oxidation to introduce hydroxyl group | Position 5 hydroxylation on heptyl chain |

| 4 | Acetylation | Acetic anhydride or acetyl chloride, base catalyst | Formation of acetoxy ester |

| 5 | Salt formation | HCl gas or aqueous HCl | Conversion to hydrochloride salt |

Research and Literature Gaps

- No direct literature or patent references detailing the synthetic procedures for this compound were found in major chemical databases, including PubChem and related repositories.

- The absence of detailed preparation methods suggests that the compound may be specialized or proprietary, with synthesis protocols possibly confined to industrial or research laboratories.

- The compound’s parent structure and analogues might provide indirect synthetic insights, but these require experimental validation.

Recommendations for Researchers

- Exploratory Synthesis : Researchers aiming to prepare this compound should consider stepwise synthesis starting from commercially available diphenylalkyl precursors and proceed with functional group transformations as outlined.

- Analytical Characterization : Employ NMR, IR, MS, and chromatographic techniques to confirm intermediate and final product structures.

- Safety and Handling : Due to the presence of amine hydrochloride and ester functionalities, standard precautions for handling amines and acetylating agents should be observed.

Summary Table of Compound Identifiers and Properties

| Parameter | Data | Source |

|---|---|---|

| Molecular Formula | C23H32ClNO2 | PubChem |

| Molecular Weight | 390.0 g/mol | PubChem |

| CAS Registry Numbers | 63765-82-2, 66827-42-7 | PubChem |

| IUPAC Name | (5-acetyloxy-4,4-diphenylheptyl)-dimethylazanium; chloride | PubChem |

| SMILES | CCC(C(CCCNH+C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.[Cl-] | PubChem |

| InChI | InChI=1S/C23H31NO2.ClH/... | PubChem |

Chemical Reactions Analysis

Types of Reactions

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic applications, including its effects on the central nervous system.

Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors such as serotonin receptors, leading to modulation of neurotransmitter release.

Pathways Involved: The compound may influence signaling pathways related to mood regulation, cognition, and perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diphenyl Substitutions

Compounds featuring diphenyl substitutions often exhibit enhanced lipophilicity and receptor-binding affinity. For example:

- N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide ([5]) shares the diphenyl motif and an acetamide group. The acetoxy group in the target compound may confer similar metabolic stability but with altered pharmacokinetics due to esterase susceptibility .

- Chlorphenoxamine hydrochloride () contains a diphenylmethane structure but lacks the acetoxy group. Its antihistaminic activity suggests that the target compound’s diphenyl groups could facilitate interactions with histamine receptors, though functional differences may arise from the acetoxy substitution .

Table 1: Structural and Functional Comparison

| Compound | Backbone | Key Substituents | Potential Activity |

|---|---|---|---|

| Target compound | Heptylamine | 4,4-diphenyl, 5-acetoxy | Neurological/antihistaminic* |

| Chlorphenoxamine HCl | Diphenylmethane | Chlorine, ether linkage | Antihistaminic |

| Memantine HCl | Adamantane | Methyl groups | NMDA antagonist |

| [5] | Hexanamide | Diphenyl, acetamide | Antimicrobial* |

*Hypothesized based on structural features.

Hydrochloride Salts in Pharmaceutical Chemistry

Hydrochloride salts improve solubility and bioavailability. Examples from the evidence include:

- Memantine hydrochloride (): A non-competitive NMDA receptor antagonist used in Alzheimer’s disease. Its adamantane backbone contrasts with the target compound’s linear heptylamine chain, suggesting divergent receptor affinities .

- 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (): A dopamine derivative with catechol groups. The target compound’s lack of hydroxyl groups may reduce polar interactions but enhance blood-brain barrier penetration .

Metabolic and Stability Considerations

- Acetoxy vs.

- Diphenyl Stability: Diphenyl-substituted compounds (e.g., chlorphenoxamine) often exhibit photodegradation. The target compound’s stability under UV light remains unstudied but warrants investigation .

Q & A

Q. Table 1: Key Analytical Parameters

| Parameter | Method | Target Specification |

|---|---|---|

| Purity | HPLC | ≥98% (λmax: 255 nm) |

| Structural Confirmation | 1H/13C NMR | Peak alignment with reference |

| Molecular Weight | HR-MS | ±1 ppm accuracy |

Basic: What storage conditions ensure the compound’s long-term stability?

Methodological Answer:

Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the acetoxy group or degradation of the tertiary amine. Stability is monitored via:

- UV-Vis Spectroscopy: Track absorbance at 255 nm for degradation products .

- Periodic HPLC Reanalysis: Compare retention times and peak areas over ≥5 years .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell lines, species differences) or stereochemical factors. Strategies include:

- Cross-Validation: Replicate assays in independent labs using standardized protocols (e.g., radioligand binding vs. functional cAMP assays) .

- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to confirm configuration, as enantiomers may exhibit divergent activity .

- Theoretical Frameworks: Link results to established receptor theory (e.g., allosteric modulation vs. competitive antagonism) .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies are conducted by synthesizing analogs (e.g., varying phenyl substituents or acetoxy groups) and testing them in:

- In Vitro Binding Assays: Compare IC50 values for target receptors (e.g., serotonin or dopamine receptors) .

- Computational Modeling: Molecular docking predicts binding affinity changes using software like AutoDock .

- Crystallography: Resolve ligand-receptor co-crystal structures to identify critical interactions .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- 1H/13C NMR: Assign peaks to protons/carbons in the diphenyl, acetoxy, and dimethylamino groups .

- Infrared (IR) Spectroscopy: Confirm ester (C=O stretch at ~1740 cm⁻¹) and amine (N-H/N-CH3) functional groups .

- Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation) .

Advanced: What in vitro models are suitable for pharmacokinetic profiling (e.g., metabolic stability)?

Methodological Answer:

- Hepatocyte Incubations: Assess hepatic metabolism using LC-MS to quantify parent compound and metabolites .

- Parallel Artificial Membrane Permeability Assay (PAMPA): Predict blood-brain barrier penetration .

- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure free fraction .

Advanced: How is receptor binding affinity and selectivity quantified?

Methodological Answer:

- Radioligand Displacement Assays: Measure IC50 values using tritiated or fluorescent ligands (e.g., [3H]-ketanserin for 5-HT2A) .

- Functional Assays: cAMP accumulation or calcium flux assays to determine agonist/antagonist profiles .

- Selectivity Screening: Test against panels of GPCRs, ion channels, and transporters (e.g., CEREP panels) .

Basic: How is batch-to-batch consistency validated in synthesis?

Methodological Answer:

- HPLC Retention Time Consistency: Ensure identical elution profiles across batches .

- Thermogravimetric Analysis (TGA): Confirm hygroscopicity and decomposition thresholds .

- Elemental Analysis: Match C/H/N/Cl ratios to theoretical values .

Advanced: What computational tools predict target interactions and metabolic pathways?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor dynamics over nanoseconds (e.g., GROMACS) .

- CYP450 Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites .

- Density Functional Theory (DFT): Calculate electronic properties influencing reactivity .

Advanced: How are solubility limitations addressed in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.